An In-depth Technical Guide to the Chemical Properties of Perfluorotributylamine (PFTBA)
An In-depth Technical Guide to the Chemical Properties of Perfluorotributylamine (PFTBA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorotributylamine (PFTBA), also known by trade names such as FC-43, is a perfluorinated tertiary amine with the chemical formula N(C₄F₉)₃. It is a colorless, odorless, and dense liquid, notable for its exceptional chemical inertness and thermal stability. These properties stem from the substitution of all hydrogen atoms in tributylamine with fluorine atoms, creating strong carbon-fluorine bonds that shield the molecule from chemical attack.
The high degree of fluorination drastically reduces the basicity of the central nitrogen atom due to the powerful electron-withdrawing effects of the surrounding perfluoroalkyl chains.[1][2] PFTBA's unique combination of properties—including high gas solubility, low toxicity, and a well-defined mass fragmentation pattern—has led to its widespread use in specialized applications, most notably as a universal calibrant for mass spectrometry. It has also been utilized in electronic cooling systems (as a Fluorinert™ liquid) and as a component in artificial blood substitutes (like Fluosol) due to its capacity to dissolve large volumes of oxygen and carbon dioxide.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols related to its primary applications, and its spectroscopic profile.
Physical and Chemical Properties
Perfluorotributylamine is characterized by its high molecular weight, density, and boiling point, alongside its non-flammable nature. The quantitative physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂F₂₇N | [1][3] |
| Molar Mass | 671.09 g/mol | [1][3] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 1.883 - 1.884 g/mL at 25 °C | [1][4] |
| Melting Point | -50 °C to -52 °C | [1][4] |
| Boiling Point | 178 °C | [1][4] |
| Vapor Pressure | 1.3 mmHg at 25 °C | [4] |
| Vapor Density | 23.3 (vs. air) | [4] |
| Refractive Index | 1.291 - 1.300 at 20-25 °C | [3][4] |
| Flash Point | None | [4] |
| Heat of Vaporization | 60.4 kJ/mol | [3] |
Reactivity and Stability
PFTBA is renowned for its chemical inertness. It is a stable compound that is resistant to most chemical agents, including strong acids, bases, and oxidizing agents.[5]
-
Chemical Stability : The molecule's stability is attributed to the strength of the C-F bonds and the steric hindrance provided by the bulky perfluorobutyl groups, which protect the central nitrogen atom.
-
Incompatibilities : Despite its general inertness, PFTBA is incompatible with powdered metals and alkali metals.[6]
-
Decomposition : Thermal decomposition occurs at very high temperatures, though specific decomposition products are not extensively detailed in general literature.
-
Basicity : The extensive fluorination significantly diminishes the basicity of the nitrogen atom, making it a very weak base.[1]
Solubility Profile
PFTBA is a fluorous compound, exhibiting solubility characteristics typical of this class. It is immiscible with water and many polar organic solvents but shows miscibility with several non-polar organic solvents and other perfluorinated liquids.
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [1][7] |
| Methanol | Insoluble / Slightly Soluble | [4][7] |
| Isopropyl Alcohol | Insoluble | [6][7] |
| Acetone | 0.9 g / 100 mL (Insoluble) | [6][7] |
| Benzene | 0.3 g / 100 mL (Insoluble) | [6][7] |
| Toluene | 0.4 g / 100 mL (Insoluble) | [6][7] |
| Chloroform | 1.2 g / 100 mL (Miscible) | [6][7] |
| Carbon Tetrachloride | 2.4 g / 100 mL (Miscible) | [6][7] |
| Cyclohexane | 1.8 g / 100 mL (Miscible) | [6][7] |
| Ethyl Ether | 4.9 g / 100 mL (Miscible) | [6][7] |
| Ethyl Acetate | 2.2 g / 100 mL (Miscible) | [6][7] |
| Heptane | 6.4 g / 100 mL (Miscible) | [6][7] |
| Petroleum Ether | 33.2 g / 100 mL (Miscible) | [6][7] |
Note: Some sources report conflicting miscibility data (e.g., for acetone, benzene). The quantitative data from reference[7] suggests low solubility, while reference[6] lists them as immiscible.
Spectroscopic Profile
Mass Spectrometry
PFTBA is the most common tuning and calibration standard for mass spectrometers, particularly for instruments using electron ionization (EI).[4][8] Its utility arises from its predictable fragmentation pattern, which produces a series of well-spaced ions across a wide mass range (up to m/z > 600).[9] This allows for the accurate calibration of the mass axis and optimization of ion source and analyzer parameters.[8]
The key fragment ions used for tuning typically include those with mass-to-charge ratios (m/z) of 69 (CF₃⁺), 131 (C₃F₅⁺), 219 (C₄F₉⁺), 414 (C₉F₁₆N⁺), and 502 (C₉F₂₀N⁺).[1][8] The fragmentation process involves the loss of various perfluoroalkyl radicals and neutral fragments from the molecular ion.
Caption: Simplified fragmentation pathway of PFTBA in Electron Ionization Mass Spectrometry.
Infrared (IR) Spectroscopy
The IR spectrum of PFTBA is dominated by very strong absorbances associated with C-F bond stretching. The key spectral features include:
-
1365-1120 cm⁻¹ : A very strong, broad absorption band corresponding to various C-F stretching modes (e.g., -CF₃, -CF₂-).[7]
-
1250-1020 cm⁻¹ : Strong absorption from C-N stretching vibrations.[7]
These intense bands are characteristic of perfluorinated compounds. The NIST Chemistry WebBook provides reference spectra for PFTBA in the gas phase.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹⁹F and ¹³C NMR, is used for the structural elucidation and analysis of PFTBA.
-
¹⁹F NMR : The spectrum displays distinct resonances for the different CF₂ and CF₃ groups in the butyl chains, providing detailed structural information. The chemical shifts are typically reported relative to CFCl₃. Unequivocal assignment of these resonances can be achieved using 2D NMR techniques like ¹⁹F,¹³C HMQC and HMBC.
-
¹³C NMR : Due to the presence of fluorine, the ¹³C spectrum shows complex splitting patterns. Fluorine-decoupled ¹³C NMR simplifies the spectrum, allowing for easier assignment of the carbon signals.
Experimental Protocols & Workflows
Protocol: GC-MS System Tuning and Calibration
PFTBA is used to tune the mass spectrometer to ensure mass accuracy, resolution, and optimal ion abundance across the desired mass range. The procedure is typically automated by the instrument's control software.
Methodology:
-
Introduction of PFTBA : A vial containing PFTBA is connected to a dedicated calibration valve on the MS ion source. A stable flow of PFTBA vapor is introduced directly into the ion source, bypassing the gas chromatograph.[11]
-
Ionization : PFTBA molecules are ionized in the source, typically using a standard 70 eV electron ionization energy.
-
Parameter Optimization (Autotune) : The instrument's software acquires a mass spectrum of the PFTBA fragments. It then iteratively adjusts the voltages on the ion source lenses (e.g., repeller, ion focus), quadrupole DC/RF potentials, and detector voltage.[12]
-
Mass Axis Calibration : The software identifies the known PFTBA fragment ions (e.g., 69, 131, 219, 502) and calibrates the mass axis to ensure their m/z values are reported accurately, typically within ±0.1 Da for a quadrupole system.[8]
-
Report Generation : A tune report is generated, which documents the final settings, ion abundances, peak widths, and isotopic ratios. This report serves as a record of the instrument's performance and should be checked to ensure it meets predefined criteria before sample analysis.[12]
Caption: General workflow for tuning a mass spectrometer using PFTBA.
Protocol: Synthesis via Electrochemical Fluorination
The primary industrial method for producing PFTBA is the Simons process, which involves the electrochemical fluorination (ECF) of tributylamine.[2][13]
Methodology:
-
Electrolyte Preparation : Anhydrous hydrogen fluoride (HF) serves as both the solvent and the fluorine source. Tributylamine (N(C₄H₉)₃) is dissolved in the liquid HF to create an electrically conductive solution.[1]
-
Electrolysis : A direct current is passed through the solution. The cell typically uses a nickel anode and a steel or nickel cathode, with a potential of 5-6 V.[13]
-
Fluorination Reaction : At the anode, a complex fluorination process occurs where the hydrogen atoms on the tributylamine molecule are progressively replaced by fluorine atoms. The overall reaction is: N(C₄H₉)₃ + 27 HF → N(C₄F₉)₃ + 27 H₂[2]
-
Product Separation : As the reaction proceeds, the dense, immiscible PFTBA product sinks to the bottom of the electrolytic cell and can be drained off.[14] Hydrogen gas is evolved at the cathode.
-
Purification : The crude PFTBA is then purified, typically through washing with water and/or alkaline solutions to remove residual HF, followed by fractional distillation to separate it from partially fluorinated byproducts.
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. Perfluorotributylamine - Wikipedia [en.wikipedia.org]
- 3. Perfluorotributylamine | N(C4F9)3 | CID 9397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Volume # 3(130), May - June 2020 — "Three series ions of perfluorotributylamine mass-spectrum (PFTBA)" [notes.fluorine1.ru]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. Perfluorotributylamine(311-89-7) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chemwifi.com [chemwifi.com]
- 10. Perfluorotributylamine [webbook.nist.gov]
- 11. (GCMS) Standard Reagent (PFTBA) Addition Procedure | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 12. GCMS Detector Preventative Maintenance Consideration: Daily MSD PFTBA Tuning and Evaluation [theoverbrookgroup.com]
- 13. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 14. CN1450204A - Industrial preparation method of perfluorotributylamine - Google Patents [patents.google.com]
